

Physicochemical properties and solubility of Ibufenac

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Compound of Interest

Compound Name: *Ibufenac*

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Ibufenac: A Physicochemical and Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibufenac, with the chemical name 2-(4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the same class of arylacetic acid derivatives as ibuprofen.[1] Although it demonstrated efficacy as an analgesic and anti-inflammatory agent, its clinical use was ultimately discontinued due to concerns about hepatotoxicity.[2][3] Despite its withdrawal from the market, the study of **Ibufenac**'s physicochemical properties and solubility remains relevant for understanding the structure-activity and structure-property relationships of NSAIDs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Ibufenac**, its solubility profile, and the experimental methodologies used to determine these properties.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). The key properties of **Ibufenac** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ O ₂	[2][4][5]
Molecular Weight	192.25 g/mol	[1][2][3][5]
Melting Point	85-87 °C	[1]
logP (Octanol-Water Partition Coefficient)	3.1 - 3.37	[2][6]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[2][6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	4	[6]

Solubility Profile

The solubility of a drug substance is a crucial factor influencing its dissolution rate and subsequent bioavailability. **Ibufenac** is characterized as being very slightly soluble in water but freely soluble in many organic solvents.[1] Quantitative solubility data in various solvents are presented below.

Solvent	Solubility	Source(s)
Water	Very slightly soluble	[1]
Phosphate-buffered saline (PBS) pH 7.2	0.5 mg/mL	[4]
Dimethylformamide (DMF)	30 mg/mL	[4]
Dimethyl sulfoxide (DMSO)	20 mg/mL - 100 mg/mL	[3][4][7]
Ethanol	≥53.5 mg/mL	[4][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe the standard methodologies for measuring the key properties of **Ibuprofen**.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this occurs over a narrow temperature range. This method is a primary indicator of purity.^[9]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial collapse of the solid (onset point) to complete liquefaction (clear point) is observed.^{[10][11]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)^[11]
- Capillary tubes (sealed at one end)
- Sample grinder (mortar and pestle)

Procedure:

- Sample Preparation: The **Ibuprofen** sample must be thoroughly dried, preferably in a vacuum desiccator, and finely powdered.^[10]
- Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the bottom by tapping. The packed column of the sample should be 2.5-3.5 mm high.^[10]
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.
 - A rapid heating rate is initially used to determine an approximate melting point.
 - The apparatus is allowed to cool to at least 20°C below the approximate melting point.

- A new sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting about 5°C below the expected melting point.[\[10\]](#)[\[11\]](#)
- Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[\[10\]](#)

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. The shake-flask method is the gold standard for its determination.[\[2\]](#)[\[12\]](#)

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer like PBS). The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials:

- n-Octanol (pre-saturated with water/buffer)
- Water or 0.01 M Phosphate Buffer (pH 7.4, pre-saturated with n-octanol)[\[2\]](#)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

- Phase Saturation: n-Octanol and the aqueous phase are mixed and shaken together for 24 hours to ensure mutual saturation before use. The phases are then separated.[\[13\]](#)

- Sample Preparation: A stock solution of **Ibuprofen** is prepared in a suitable solvent (e.g., DMSO).[\[2\]](#)
- Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.
- Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a set period (e.g., 2 hours) to allow for equilibrium to be reached. This is followed by a period of standing to allow for phase separation, which can be aided by centrifugation.[\[14\]](#)
- Phase Separation and Sampling: Aliquots are carefully taken from both the n-octanol and aqueous layers for analysis.
- Concentration Analysis: The concentration of **Ibuprofen** in each phase is determined using a calibrated analytical method, such as HPLC-UV.
- Calculation: The logP is calculated using the formula: $\log P = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Phase}]}\right)$

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium, which is a fundamental property for biopharmaceutical classification.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., water, buffer) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.[\[15\]](#)[\[16\]](#)

Materials:

- **Ibuprofen** solid
- Aqueous medium (e.g., distilled water, PBS pH 7.2)
- Vials with screw caps
- Constant temperature shaker bath

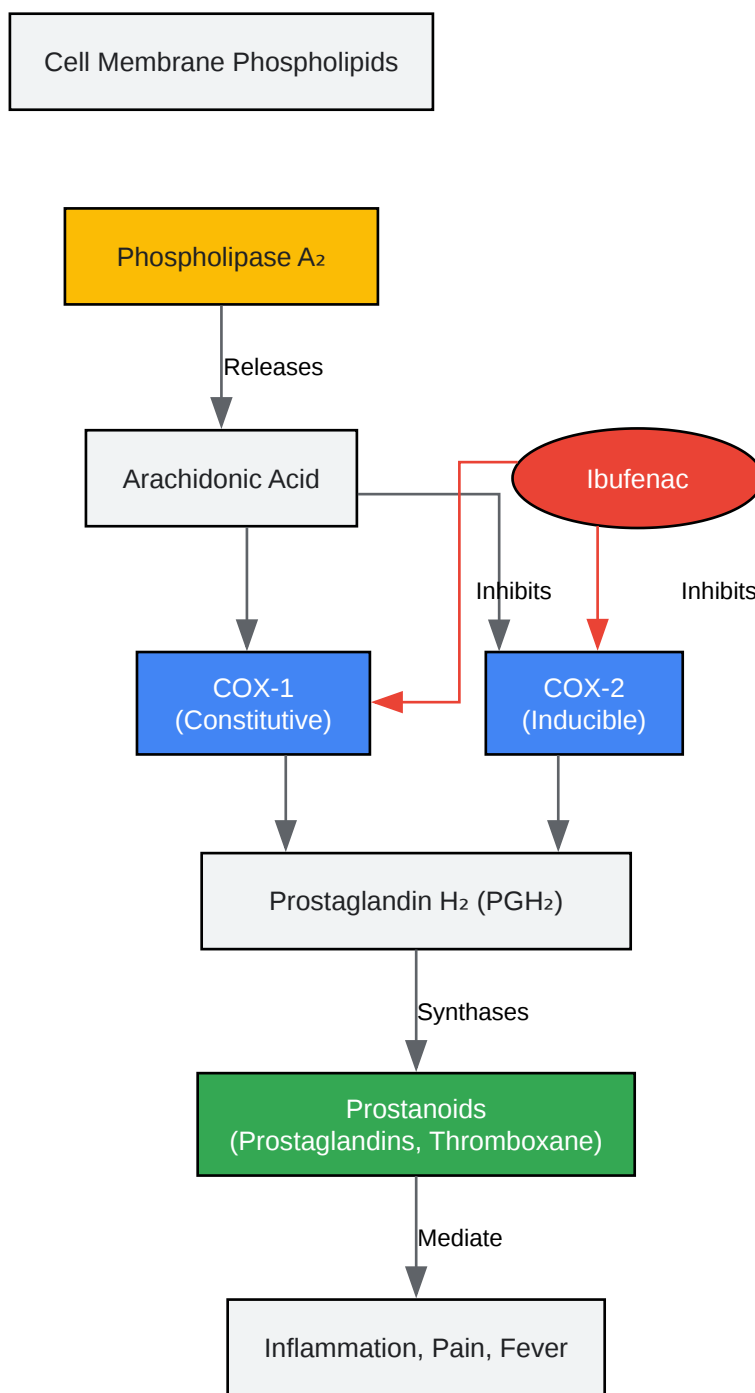
- Syringe filters (e.g., 0.45 μm)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

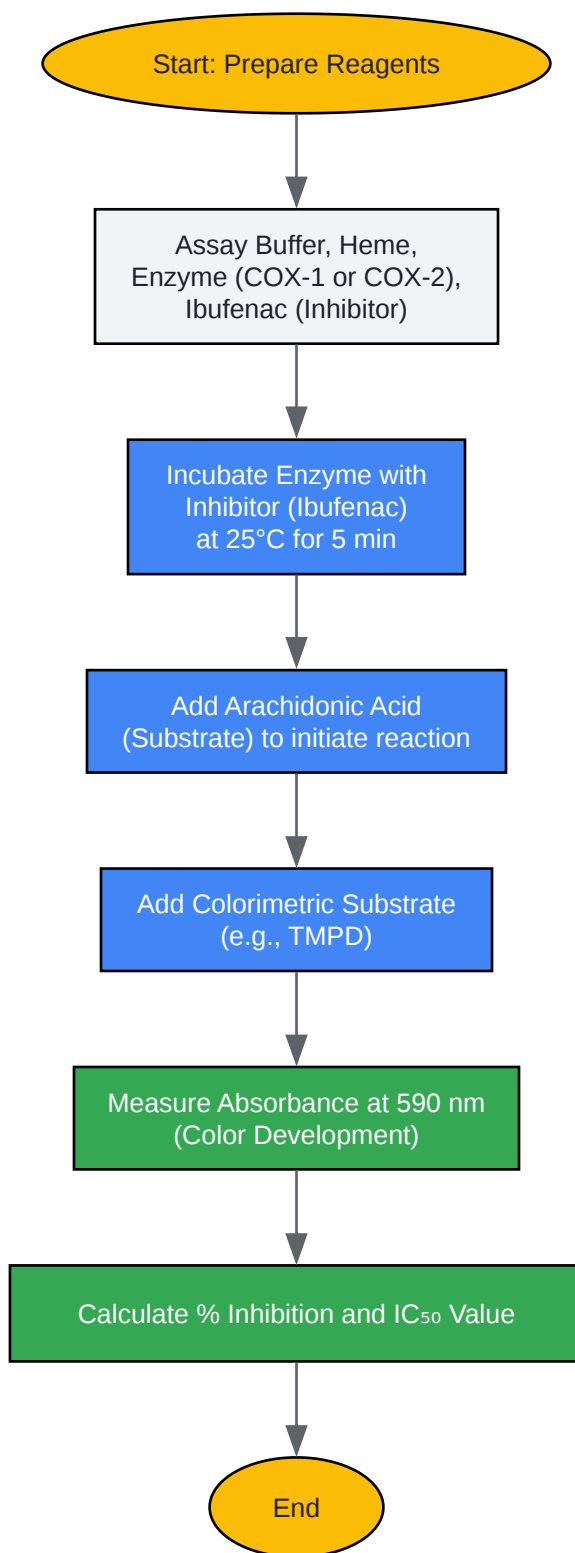
Procedure:

- **Sample Addition:** An excess amount of solid **Ibuprofen** is added to a vial containing a known volume of the aqueous medium. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.
- **Equilibration:** The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After agitation, the samples are allowed to stand to let the undissolved solids settle. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.
- **Analysis:** The concentration of the dissolved **Ibuprofen** in the clear filtrate is determined using a suitable and validated analytical method.
- **Result:** The measured concentration represents the equilibrium solubility of **Ibuprofen** in that specific medium at the tested temperature.

Mechanism of Action and Signaling Pathway

Ibuprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][17] **Ibuprofen** inhibits both COX-1 and COX-2 isoforms.[3][4]





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